molecular formula C7H3BrFN B041413 2-Bromo-5-fluorobenzonitrile CAS No. 57381-39-2

2-Bromo-5-fluorobenzonitrile

Cat. No.: B041413
CAS No.: 57381-39-2
M. Wt: 200.01 g/mol
InChI Key: MDHNVHCZDCSTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorobenzonitrile can be synthesized from 3-fluorobenzonitrile through bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The reaction typically occurs under mild conditions, ensuring high yield and purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the controlled addition of brominating agents to 3-fluorobenzonitrile, followed by purification steps to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

2-Bromo-5-fluorobenzonitrile is primarily known for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is utilized in the development of:

  • Antitumor Agents : The compound is involved in creating quinazolines that have demonstrated efficacy against cancer cells. This connection to anticancer research highlights its importance in drug discovery and development .
  • Anxiolytics : It serves as a precursor for synthesizing pyrimidine derivatives that act as GABAAα2/α3 binding site agonists, which are used in treating anxiety disorders .

Agricultural Chemicals

In the realm of agrochemicals, this compound is employed in the formulation of pesticides and herbicides. Its ability to enhance crop protection makes it a valuable component in agricultural research and product development . The compound's effectiveness in creating agrochemicals underscores its significance in improving agricultural productivity.

Material Science

The compound also finds applications in material science, particularly in the development of:

  • Organic Light Emitting Diodes (OLEDs) : this compound is used as a precursor for thermally activated delayed fluorescence (TADF) dyes. These dyes are crucial for enhancing the efficiency of OLED devices, which are widely used in displays and lighting technologies. For instance, a TADF dye synthesized from this compound exhibited a maximum current efficiency of 16.3 cd/A and an external quantum efficiency of 5% .
  • Advanced Materials : Its role extends to producing polymers and dyes that are integral to various industrial applications, showcasing its versatility beyond just pharmaceuticals and agrochemicals .

Organic Synthesis

As a building block in organic synthesis, this compound facilitates the creation of complex molecules through diverse synthetic pathways. The distinct reactivity of its bromine and fluorine substituents allows for selective substitution reactions, making it an essential tool for chemists engaged in both academic and industrial research settings .

Fluorescent Probes

The unique properties of this compound enable its use in developing fluorescent probes for biological imaging. These probes assist researchers in visualizing cellular processes, thereby contributing to advancements in biological and medical research .

Case Studies and Research Findings

Several studies have documented the applications and synthesis routes involving this compound:

StudyFocusFindings
Szumigala et al., 2004HalodeboronationDemonstrated facile synthesis methods using aryl boronic acids .
Cameron et al., 2006GABA AgonistsDeveloped compounds acting on GABAAα2/α3 sites using this intermediate .
Magano & Dunetz, 2011Metal-Catalyzed CouplingsDiscussed large-scale applications for synthesizing pharmaceuticals utilizing this compound .

These studies illustrate the compound's significance across various domains, reinforcing its role as a critical intermediate in synthetic chemistry.

Comparison with Similar Compounds

Chemical Identity and Physical Properties

2-Bromo-5-fluorobenzonitrile (CAS: 57381-39-2) is an aromatic nitrile derivative with the molecular formula C₇H₃BrFN and a molecular weight of 200.01 g/mol . Key properties include:

  • Melting Point : 92–95 °C .
  • Boiling Point : 251.2 ± 25.0 °C (predicted) .
  • Density : 1.69 ± 0.1 g/cm³ (predicted) .
  • Solubility: Soluble in methanol and common organic solvents.

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Comparison of ortho -substituted bromobenzonitriles with meta - or para -substituted analogs reveals significant differences in reactivity and applications:

Compound Substituent Position Key Reactivity/Applications Reference
This compound Bromine (C2), Fluorine (C5) High yields (92%) in quinazolinone synthesis with electron-donating benzaldehydes ; Suzuki coupling precursor .
4-Bromobenzonitrile Bromine (C4) Used in Suzuki couplings to synthesize para-substituted biaryls (e.g., 3a–h) .
3-Bromobenzonitrile Bromine (C3) Reacts with boronic acids to form meta-substituted biaryls (e.g., 5a–f) .
2-Bromo-5-methylbenzonitrile Bromine (C2), Methyl (C5) Lower yields compared to fluoro analogs in dihydroquinazolinone synthesis due to electron-donating methyl group .

Key Insight : The electron-withdrawing fluorine at C5 in this compound enhances electrophilicity at the bromine-bearing carbon, facilitating nucleophilic aromatic substitution and cross-coupling reactions. In contrast, electron-donating groups (e.g., methyl) reduce reactivity .

Halogen and Functional Group Variations

Bromine vs. Chlorine Analogs

Compound Halogen (Position) Reactivity Profile Reference
This compound Br (C2), F (C5) Preferred for Suzuki couplings due to Br’s higher leaving-group ability vs. Cl .
2-Bromo-5-chlorobenzonitrile Br (C2), Cl (C5) Less reactive in cross-couplings; Cl may sterically hinder transmetalation steps .

Nitrile vs. Hydroxyl/Carboxylic Acid Derivatives

Compound Functional Group Applications Reference
5-Bromo-2-hydroxybenzonitrile –OH (C2), –CN (C1) Forms hydrogen-bonded chains in crystal lattices; used in antiretroviral drug synthesis .
2-Bromo-5-fluorobenzoic Acid –COOH (C1) Limited utility in cross-couplings due to carboxylate’s electron-withdrawing effects .

Key Insight : The nitrile group in this compound stabilizes intermediates in coupling reactions, while hydroxyl or carboxylic acid groups in analogs alter solubility and hydrogen-bonding interactions .

Reaction Performance in Key Transformations

Suzuki-Miyaura Coupling

Compound Boronic Acid Partner Product Yield (%) Notes Reference
This compound 2-Methoxyphenyl 83% Electron-rich partners enhance reactivity .
4-Bromobenzonitrile Phenyl 65–78% Para-substitution limits steric hindrance .

Biological Activity

2-Bromo-5-fluorobenzonitrile (CAS Number: 57381-39-2) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry and materials science. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 2-position and a fluorine atom at the 5-position of a benzonitrile structure. Its molecular formula is C7H3BrFNC_7H_3BrFN, with a molecular weight of approximately 200.008 g/mol. The compound has a melting point of 92-95 °C and a boiling point of 251.2 °C at standard atmospheric pressure .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : The compound serves as a precursor in the synthesis of quinazolines, which have demonstrated antitumor properties. Quinazolines derived from this compound have shown effectiveness against various cancer cell lines, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Similar to its antitumor applications, quinazolines synthesized from this compound have been investigated for their anti-inflammatory properties, suggesting that they may inhibit pathways involved in inflammation.

Synthesis Methods

The synthesis of this compound typically involves nucleophilic aromatic substitution and other coupling reactions. Here are some key methods:

  • Nucleophilic Aromatic Substitution : The unique positioning of the bromide and nitrile groups allows for selective substitution reactions, making it suitable for further functionalization into biologically active compounds.
  • Buchwald-Hartwig Amination : This method is used to create thermally activated delayed fluorescence (TADF) dyes from this compound, which are utilized in organic light-emitting diode (OLED) applications .

Case Study 1: Synthesis of Quinazolines

A study explored the reaction of this compound with benzaldehydes and aqueous ammonia under specific conditions. The results indicated that using copper (II) salts as catalysts yielded higher product yields than copper (I) salts. The optimal yield achieved was 92% when reacting with 2-methoxylbenzaldehyde .

Reaction ConditionsCatalystYield (%)
CuBr, Cs₂CO₃, 100 °CCu(II)92
Cu(I), Cs₂CO₃, 100 °CCu(I)Lower

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that quinazolines synthesized from this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings suggest that the compound's structural features enhance its interaction with biological targets involved in tumor growth and proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-fluorobenzonitrile, and how can purity be validated?

  • Methodology : The compound is typically synthesized via halogenation or cyanation of fluorinated aromatic precursors. For example, bromination of 5-fluorobenzonitrile using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) can yield the target compound. Post-synthesis, purity is validated via HPLC (>95% purity threshold) and melting point analysis (92–95°C, lit.) . Cross-checking with 1^1H/13^{13}C NMR (e.g., aromatic proton shifts at δ 7.3–8.1 ppm) and elemental analysis (C, 42.06%; Br, 39.92%) ensures structural fidelity .

Q. How can researchers distinguish this compound from its positional isomers (e.g., 2-bromo-4-fluorobenzonitrile)?

  • Methodology : Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals. For instance, in 19^{19}F NMR, the fluorine atom’s chemical shift varies significantly based on its position relative to bromine and nitrile groups. Computational IR/Raman spectroscopy (via DFT methods like B3LYP) can also predict vibrational modes unique to the 5-fluoro substitution pattern .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Due to its nitrile group and bromine content, use gloveboxes or fume hoods to prevent inhalation/contact. Storage at 0–6°C in amber vials minimizes decomposition . Emergency protocols should include cyanide antidote kits and immediate neutralization of spills with activated charcoal .

Advanced Research Questions

Q. How do electronic effects of the bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The electron-withdrawing nitrile and fluorine groups activate the bromine for Suzuki-Miyaura couplings by polarizing the C–Br bond. However, steric hindrance from the meta-fluorine may reduce reaction rates. Optimize using Pd(OAc)2_2/XPhos catalysts in toluene/water mixtures (80°C, 12h). Monitor kinetics via GC-MS to identify intermediates .

Q. What computational strategies best predict the thermodynamic stability and regioselectivity of this compound in substitution reactions?

  • Methodology : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to calculate activation barriers for SNAr vs. radical pathways. The Colle-Salvetti correlation-energy formula can refine electron density maps, identifying nucleophilic attack sites (e.g., para to fluorine) . Compare results with experimental kinetic isotope effects (KIE) to validate computational models .

Q. How can contradictory melting point data for this compound (reported as 92–95°C vs. 88–90°C) be resolved?

  • Methodology : Contradictions may arise from impurities (e.g., residual solvents or isomers). Perform differential scanning calorimetry (DSC) at controlled heating rates (2°C/min) to detect phase transitions. Pair with powder XRD to confirm polymorphic purity. If discrepancies persist, recrystallize using acetonitrile/hexane mixtures and re-analyze .

Q. What strategies enhance the photostability of this compound in UV-mediated reactions?

  • Methodology : Incorporate UV stabilizers (e.g., hindered amine light stabilizers, HALS) at 0.1–1.0 wt%. Conduct accelerated aging tests under UV light (λ = 254 nm) and monitor degradation via LC-MS. Alternatively, replace bromine with less photosensitive groups (e.g., iodine) if synthetic flexibility allows .

Properties

IUPAC Name

2-bromo-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHNVHCZDCSTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205974
Record name 2-Bromo-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-39-2
Record name 2-Bromo-5-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
2-Bromo-5-fluorobenzonitrile
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
2-Bromo-5-fluorobenzonitrile
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
2-Bromo-5-fluorobenzonitrile
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
2-Bromo-5-fluorobenzonitrile
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
2-Bromo-5-fluorobenzonitrile
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
2-Bromo-5-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.